2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-chloro-6-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol include:
2-Chloro-6-methylphenol: A structurally related compound with similar chemical properties.
2-Chloro-6-methylphenylamine: Another related compound used as a precursor in the synthesis of this compound.
2-Chloro-6-methylphenyl acetate: A derivative with different functional groups but similar core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(2-chloro-6-methylanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-5-3-7-12(16)14(10)17-9-11-6-4-8-13(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWVMNWKGYQLJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NCC2=C(C(=CC=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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